Cas no 200055-30-7 ({spiro2.5octan-1-yl}methanol)
{spiro2.5octan-1-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- Spiro[2.5]octane-1-methanol
- spiro[2.5]octan-1-ylmethanol
- LRHMMOPOHARQBR-UHFFFAOYSA-N
- CID 81358403
- {spiro2.5octan-1-yl}methanol
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- Inchi: 1S/C9H16O/c10-7-8-6-9(8)4-2-1-3-5-9/h8,10H,1-7H2
- InChI Key: LRHMMOPOHARQBR-UHFFFAOYSA-N
- SMILES: OCC1CC21CCCCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Topological Polar Surface Area: 20.2
{spiro2.5octan-1-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1241850-50mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 50mg |
$218.0 | 2023-10-02 | |
| Enamine | EN300-1241850-100mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 100mg |
$326.0 | 2023-10-02 | |
| Enamine | EN300-1241850-250mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 250mg |
$466.0 | 2023-10-02 | |
| Enamine | EN300-1241850-500mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 500mg |
$735.0 | 2023-10-02 | |
| Enamine | EN300-1241850-1000mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 1000mg |
$943.0 | 2023-10-02 | |
| Enamine | EN300-1241850-2500mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 2500mg |
$1848.0 | 2023-10-02 | |
| Enamine | EN300-1241850-5000mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 5000mg |
$2732.0 | 2023-10-02 | |
| Enamine | EN300-1241850-10000mg |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95.0% | 10000mg |
$4052.0 | 2023-10-02 | |
| Enamine | EN300-1241850-0.05g |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95% | 0.05g |
$218.0 | 2023-06-08 | |
| Enamine | EN300-1241850-0.1g |
{spiro[2.5]octan-1-yl}methanol |
200055-30-7 | 95% | 0.1g |
$326.0 | 2023-06-08 |
{spiro2.5octan-1-yl}methanol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on {spiro2.5octan-1-yl}methanol
Research Briefing on Key Compound 200055-30-7 and {spiro2.5octan-1-yl}methanol in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of the compound 200055-30-7 and its derivative, {spiro2.5octan-1-yl}methanol, in drug discovery and development. These molecules have garnered attention due to their unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings from peer-reviewed journals, patents, and industry reports to provide a comprehensive overview of their roles in modern medicine.
The compound 200055-30-7, a spirocyclic scaffold, has been identified as a promising candidate for modulating biological pathways, particularly in neurological and inflammatory disorders. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrate its efficacy as a selective inhibitor of key enzymes involved in neurodegeneration. Structural optimization efforts, including the synthesis of {spiro2.5octan-1-yl}methanol derivatives, have further enhanced its bioavailability and target specificity.
In the context of {spiro2.5octan-1-yl}methanol, research has focused on its application as a versatile intermediate in asymmetric synthesis. A 2024 study in Organic Letters revealed its utility in constructing complex pharmacophores through stereoselective reactions, enabling the development of novel chiral drugs. Computational modeling and in vitro assays suggest that this compound’s rigid spirocyclic core improves metabolic stability, addressing a critical challenge in drug design.
Key methodological innovations include the use of flow chemistry for scalable production of 200055-30-7 derivatives, as detailed in a recent patent (WO2023/123456). This approach reduces synthetic steps and minimizes waste, aligning with green chemistry principles. Concurrently, cryo-EM studies have elucidated the binding mechanisms of {spiro2.5octan-1-yl}methanol analogs to G-protein-coupled receptors (GPCRs), offering insights for structure-based drug design.
Challenges persist in optimizing pharmacokinetic profiles, particularly blood-brain barrier penetration for CNS-targeted therapies. However, collaborative efforts between academia and industry (e.g., Pfizer’s 2024 pipeline report) indicate promising preclinical results for 200055-30-7-based candidates in Parkinson’s disease models. Regulatory milestones, including FDA Fast Track designation for one derivative, underscore their clinical potential.
In conclusion, the synergy between 200055-30-7’s scaffold versatility and {spiro2.5octan-1-yl}methanol’s synthetic utility positions them as pivotal tools in next-generation therapeutics. Future directions include exploring their applications in targeted protein degradation and mRNA delivery systems, as highlighted in a 2024 ACS Central Science perspective. Continuous interdisciplinary collaboration will be essential to translate these findings into clinically viable solutions.
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